Home > Products > Screening Compounds P82470 > 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol
3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol - 879038-11-6

3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol

Catalog Number: EVT-3299047
CAS Number: 879038-11-6
Molecular Formula: C12H17N3O
Molecular Weight: 219.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)

Compound Description: RS4690, specifically its (S)-enantiomer ((S)-1), acts as a Dishevelled 1 (DVL1) inhibitor. [] This inhibition disrupts the WNT/β-catenin pathway, a pathway often dysregulated in cancer development. [] (S)-1 demonstrated an EC50 of 0.49 ± 0.11 μM against DVL1 and inhibited the growth of HCT116 colon cancer cells with an EC50 of 7.1 ± 0.6 μM. [] Additionally, (S)-1 induced significant reactive oxygen species (ROS) production in these cells. []

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

Compound Description: HTL22562 is a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist. [] Its structure, elucidated through a 1.6 Å resolution crystal structure complexed with the CGRP receptor, reveals favorable metabolic stability, solubility, and pharmacokinetic properties. [] These attributes make HTL22562 a promising candidate for subcutaneous acute migraine treatment. []

Classification

The compound is classified under heterocyclic compounds, specifically as a benzimidazole derivative. Benzimidazoles are recognized for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, which are attributed to their ability to interact with various biological targets .

Synthesis Analysis

The synthesis of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol typically involves several key steps:

  1. Formation of the Benzimidazole Core: This is achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions. The reaction often requires heat and can be facilitated by solvents such as ethanol or methanol .
  2. Alkylation: Following the formation of the benzimidazole core, an ethyl group is introduced through alkylation using ethyl halides. This step is crucial for the introduction of the amino group at the nitrogen position of the benzimidazole .
  3. Functionalization: Further functionalization introduces the propan-1-ol moiety. This can involve a series of reactions including reduction and substitution to ensure the proper functional groups are attached to the core structure.

Technical Parameters

The synthesis often employs catalysts such as methanesulfonic acid and requires controlled temperature conditions (often reflux) to optimize yield and purity. Industrial production may utilize batch reactors or continuous flow reactors to enhance efficiency.

Molecular Structure Analysis

The molecular structure of 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol features a benzimidazole ring system with an ethyl amino group and a propan-1-ol side chain. The structure can be represented as follows:

Molecular Structure C12H17N3O2\text{Molecular Structure }C_{12}H_{17}N_{3}O_{2}

Structural Characteristics

Key features include:

  • Benzimidazole Core: A fused ring system that contributes to the compound's stability and biological activity.
  • Amino Group: Positioned on the benzimidazole ring, this group plays a critical role in biological interactions.
  • Hydroxyl Group: The propan-1-ol moiety introduces polarity, enhancing solubility in biological systems.
Chemical Reactions Analysis

3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol can undergo various chemical reactions:

Types of Reactions

  1. Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
  2. Reduction: The amino group can be reduced to produce secondary or tertiary amines.
  3. Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzimidazole core, allowing for further modifications .

Common Reagents and Conditions

Reagents commonly used include:

  • Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride for reductions.
    These reactions typically require controlled conditions to ensure selectivity and yield .
Mechanism of Action

The mechanism of action for 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol involves its interaction with specific biological targets such as enzymes and receptors. The compound's amino and hydroxyl groups facilitate binding to these targets, potentially modulating their activity:

Interaction Pathways

The compound may influence various signaling pathways depending on its target, leading to effects such as:

  • Inhibition of specific enzymes involved in disease processes.
  • Modulation of receptor activity, impacting cellular responses.

Research continues to elucidate these pathways to better understand its therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in polar solvents due to its hydroxyl group.

Chemical Properties

Relevant chemical properties include:

  • Stability: Generally stable under standard conditions but may decompose under extreme pH or temperature.
    These properties are crucial for determining its applications in various fields.
Applications

3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol has several notable applications:

Scientific Research

It serves as a building block for synthesizing more complex organic molecules and is studied for potential antimicrobial and anticancer properties.

Medicinal Chemistry

Research is ongoing into its use as a therapeutic agent targeting specific diseases, particularly those involving enzyme inhibition or receptor modulation.

Industrial Applications

The compound is also explored in developing new materials with tailored properties, contributing to advancements in polymer chemistry and coatings .

Introduction to Benzimidazole-Based Kinase Inhibitors

Benzimidazole derivatives represent a privileged scaffold in kinase inhibitor development due to their capacity for mimicking purine nucleotides and engaging critical hinge region residues in ATP-binding sites. The structural evolution of tetrabromobenzimidazole (TBBi) inhibitors has yielded compounds with enhanced selectivity and potency against oncological targets like protein kinase CK2. Within this class, 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol exemplifies a strategically optimized derivative where targeted modifications at the N1 position and benzene ring address limitations of early-generation inhibitors. Its design incorporates a 5-amino substituent for polarity modulation and a 3-hydroxypropyl chain for directed hinge region interactions, positioning it as a key candidate for structure-activity relationship (SAR) studies in CK2 inhibition [3] [6].

Structural Evolution of Tetrabromobenzimidazole (TBBi) Derivatives as CK2 Inhibitors

Initial TBBi derivatives (e.g., 4,5,6,7-tetrabromo-1H-benzimidazole) demonstrated moderate CK2 inhibition (IC₅₀ ~1.3 µM) but suffered from poor solubility and off-target effects. Systematic halogen replacement and side chain engineering led to significant breakthroughs:

  • N1-Alkylation: Introduction of a 3-hydroxypropyl chain at N1 (yielding MB-001) enhanced CK2α affinity (IC₅₀ = 0.54 µM) by enabling hydrogen bonding with Val116 and His160 within the hinge region [6].
  • Bromine Optimization: Thermodynamic studies revealed bromine atoms at C5/C6 contribute most significantly to binding energy. This informed the retention of key halogens while replacing C4/C7 with non-halogen substituents [6].
  • Amino-Substitution: Incorporating a 5-amino group—as seen in 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol—improved water solubility and introduced a hydrogen bond donor/acceptor pair absent in TBBi [3].

Table 1: Evolution of Key Benzimidazole-Based CK2 Inhibitors

CompoundStructural FeaturesCK2α IC₅₀ (μM)Improvement Rationale
TBBi4,5,6,7-Tetrabromo-1H-benzimidazole1.3Parent compound; limited solubility
DMAT2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole0.14C2-amino boosts affinity
MB-0013-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ol0.54N1-3-hydroxypropyl enables H-bonding
Target Compound3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-olUnder study5-Amino group enhances solubility/H-bonding

Role of N-Alkyl Substitution Patterns in Benzimidazole Pharmacophores

N-Alkylation at the benzimidazole N1 position critically modulates pharmacodynamic and pharmacokinetic properties:

  • Electronic Effects: Ethyl substitution (as in the target compound) balances electron-donating capacity and steric bulk, fine-tuning π-stacking interactions with Phe113 in CK2α’s hinge region. This contrasts with bulkier alkyl groups that induce steric clashes [6].
  • Lipophilicity Management: The ethyl group increases logP moderately compared to methyl, improving membrane permeability without compromising aqueous solubility—especially critical for cellular uptake in cancer models [3].
  • Conformational Stability: Ethyl-linked propanol side chains adopt extended conformations that optimally position the terminal hydroxyl for hydrogen bonding with CK2α’s catalytic residues. Molecular dynamics simulations confirm reduced side chain flexibility versus shorter analogs [6].
  • 5-Amino Synergy: The 5-amino group acts as a hydrogen-bond donor to Glu114, while the N1-ethyl avoids cationic repulsion observed with bulkier amines. This dual modification creates a complementary electrostatic profile for CK2α’s polar binding pocket [3] [6].

Rationale for 3-Hydroxypropyl Side Chain Optimization in CK2α Binding

The 3-hydroxypropyl side chain in 3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol addresses two limitations of earlier inhibitors:

  • Hydrogen Bond Engineering: The terminal OH group donates a hydrogen bond to the backbone carbonyl of Val116—a key interaction absent in TBBi. This contributes ~2.5 kcal/mol binding energy, as confirmed by isothermal titration calorimetry studies of similar analogs [6].
  • Solubility Enhancement: Replacing halogen atoms at C4/C7 with non-halogen substituents (e.g., the 5-amino group) reduces logP by >1 unit. When combined with the polar hydroxypropyl chain, this increases water solubility >10-fold versus TBBi—critical for in vivo efficacy [3].
  • Side Chain Length Specificity: Propyl spacers (n=3) optimally span the hydrophobic pocket linking the benzimidazole core to the catalytic residues. Shorter chains (ethanol, n=2) cannot reach Val116, while longer tethers (n=4) induce entropic penalties [6].

Table 2: Impact of Side Chain Modifications on CK2 Binding

ModificationΔG (kcal/mol)Δ Solubility vs. TBBiKey Interactions
None (TBBi)-7.2BaselineHalogen bonds (C5/C6 Br)
N1-2-Hydroxyethyl-8.13x increaseWeak H-bond to Val116
N1-3-Hydroxypropyl-9.7>10x increaseStrong H-bond to Val116; hydrophobic packing
N1-4-Hydroxybutyl-8.98x increaseSuboptimal hydrophobic contact

Properties

CAS Number

879038-11-6

Product Name

3-(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-propan-1-ol

IUPAC Name

3-(5-amino-1-ethylbenzimidazol-2-yl)propan-1-ol

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C12H17N3O/c1-2-15-11-6-5-9(13)8-10(11)14-12(15)4-3-7-16/h5-6,8,16H,2-4,7,13H2,1H3

InChI Key

RNQNXMRDJIUSDJ-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)N)N=C1CCCO

Canonical SMILES

CCN1C2=C(C=C(C=C2)N)N=C1CCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.